molecular formula C25H23N3O3 B11330373 2-[3-(1H-imidazol-1-yl)propyl]-7-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-[3-(1H-imidazol-1-yl)propyl]-7-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11330373
M. Wt: 413.5 g/mol
InChI Key: MXQIPKVGFVROBI-UHFFFAOYSA-N
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Description

2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-7-METHYL-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a unique combination of imidazole and chromeno-pyrrole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-7-METHYL-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common approach is the condensation of 3-(1H-imidazol-1-yl)propylamine with a suitable aldehyde or ketone to form an intermediate Schiff base. This intermediate is then cyclized under acidic or basic conditions to yield the desired chromeno-pyrrole structure .

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes steps such as purification by column chromatography and characterization using spectroscopic methods like NMR and IR .

Chemical Reactions Analysis

Types of Reactions

2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-7-METHYL-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-7-METHYL-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-7-METHYL-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzyme activity. The chromeno-pyrrole structure can interact with DNA, potentially leading to anticancer effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C25H23N3O3

Molecular Weight

413.5 g/mol

IUPAC Name

2-(3-imidazol-1-ylpropyl)-7-methyl-1-(4-methylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H23N3O3/c1-16-4-7-18(8-5-16)22-21-23(29)19-14-17(2)6-9-20(19)31-24(21)25(30)28(22)12-3-11-27-13-10-26-15-27/h4-10,13-15,22H,3,11-12H2,1-2H3

InChI Key

MXQIPKVGFVROBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN4C=CN=C4)OC5=C(C3=O)C=C(C=C5)C

Origin of Product

United States

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